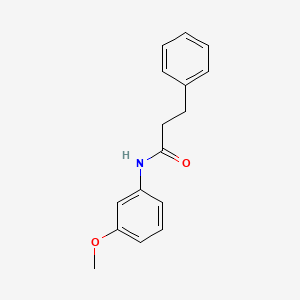

N-(3-methoxyphenyl)-3-phenylpropanamide

Description

Structure

3D Structure

Properties

IUPAC Name |

N-(3-methoxyphenyl)-3-phenylpropanamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H17NO2/c1-19-15-9-5-8-14(12-15)17-16(18)11-10-13-6-3-2-4-7-13/h2-9,12H,10-11H2,1H3,(H,17,18) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CVKXTORLXIAVKW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC(=C1)NC(=O)CCC2=CC=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H17NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

255.31 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Chemical Transformations of N 3 Methoxyphenyl 3 Phenylpropanamide Analogues

Diverse Synthetic Routes for N-Substituted Phenylpropanamides

The construction of the fundamental N-substituted phenylpropanamide scaffold can be achieved through several synthetic routes. These methods range from well-established, classical reactions to more recent, sophisticated catalytic systems designed for efficiency and selectivity.

The most fundamental approach to synthesizing N-(3-methoxyphenyl)-3-phenylpropanamide involves the formation of an amide bond between 3-phenylpropanoic acid and 3-methoxyaniline (m-anisidine). Conventional synthetic routes for such N-arylamides typically rely on the condensation of a carboxylic acid with an aniline. researchgate.net This transformation is often facilitated by activating the carboxylic acid.

One common method is the conversion of the carboxylic acid to a more reactive derivative, such as an acid chloride. youtube.com For instance, 3-phenylpropanoic acid can be reacted with a chlorinating agent like thionyl chloride or oxalyl chloride to form 3-phenylpropanoyl chloride. This activated intermediate then readily reacts with 3-methoxyaniline, often in the presence of a non-nucleophilic base like triethylamine (B128534) or pyridine (B92270) to neutralize the hydrochloric acid byproduct, yielding the desired amide. youtube.comreddit.com

Alternatively, a wide array of peptide coupling reagents can be employed to facilitate the amide bond formation directly from the carboxylic acid and amine, avoiding the need to isolate the acid chloride. researchgate.netresearchgate.net These reagents activate the carboxylic acid in situ, making it susceptible to nucleophilic attack by the amine. Commonly used coupling agents include carbodiimides like dicyclohexylcarbodiimide (B1669883) (DCC), often used with additives such as 1-hydroxybenzotriazole (B26582) (HOBt) to improve efficiency and reduce side reactions. uni-kiel.de Other modern and highly effective coupling reagents include uronium and phosphonium (B103445) salts like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) and PyBOP (Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate). researchgate.netuni-kiel.de These methods are generally performed under mild conditions and offer high yields. researchgate.net

A comparative study of different amide formation methods for a similar compound, N-benzyl-3-phenylpropanamide, evaluated an acid chloride route, a coupling reagent (HATU) route, and a boric acid-catalyzed route, highlighting the various strategies available for this class of transformation. walisongo.ac.id

Table 1: Comparison of Classical Amide Synthesis Strategies

| Method | Activating Agent | Typical Base | Key Features |

|---|---|---|---|

| Acid Chloride Route | Thionyl chloride (SOCl₂) or Oxalyl chloride ((COCl)₂) | Triethylamine (TEA) or Pyridine | Involves isolation of a reactive intermediate; often high-yielding. reddit.comwalisongo.ac.id |

| Carbodiimide Coupling | Dicyclohexylcarbodiimide (DCC) with HOBt additive | Not always required | Direct method; can form N-acylurea byproduct. uni-kiel.de |

| Uronium/Phosphonium Salt Coupling | HATU or PyBOP | N,N-Diisopropylethylamine (DIPEA) or N-Methylmorpholine (NMM) | High efficiency, mild conditions, suitable for sterically hindered substrates. researchgate.netuni-kiel.de |

This table is generated based on common laboratory practices and findings from related syntheses.

Recent advancements in organic synthesis have introduced novel catalytic methods that offer alternative and often more efficient or sustainable routes to amides. Palladium-catalyzed reactions, in particular, have become a powerful tool for C-N bond formation. nih.govrsc.orgchemrxiv.org For instance, palladium-catalyzed three-component reactions involving terminal alkynes, isonitriles, and carboxylates have been developed for synthesizing N-acyl propiolamides, showcasing the versatility of palladium in forming complex amide structures. nih.gov While not a direct synthesis of the target compound, these methodologies point to the potential for multi-component, palladium-catalyzed strategies to construct propanamide analogues.

Furthermore, rhodium(III)-catalyzed C-H activation has emerged as a strategy for amidation, using N-methoxyamides as an alternative amidation reagent. nih.gov This type of reaction allows for the direct functionalization of a C-H bond, forming a C-N bond in a highly efficient manner. Another approach involves the integration of biocatalysis with chemocatalysis. A one-pot system combining a nitrile hydratase enzyme with copper-catalyzed N-arylation has been reported for amide synthesis. manchester.ac.uk This method hydrates a nitrile to a primary amide, which is then coupled with an aryl halide in situ, offering a unique disconnection approach to the final product. manchester.ac.uk

Creating chiral derivatives of this compound, where the carbon atom adjacent to the phenyl group (the α-carbon of the original propanoic acid) is a stereocenter, requires asymmetric synthesis techniques. The development of chiral catalysts is key to achieving high enantioselectivity in these reactions. nih.govmdpi.comcolab.ws

Chiral organocatalysts, such as those derived from cinchona alkaloids or proline, have been successfully employed in various asymmetric transformations, including Michael additions and Mannich reactions, which can be used to construct chiral backbones that could be precursors to the desired propanamide. mdpi.com For example, a chiral phosphoric acid could catalyze the asymmetric addition to a suitable α,β-unsaturated precursor, establishing the stereocenter that would become part of the propanamide side chain. mdpi.com

Another powerful strategy is the use of chiral metal complexes. Lanthanide-based catalysts have been designed for asymmetric catalysis, including the synthesis of chiral amides. colab.ws Similarly, chiral organocatalysts featuring an axially chiral styrene (B11656) scaffold have been shown to be effective in asymmetric cascade reactions, controlling stereoselectivity through non-covalent interactions like hydrogen bonding and π-π stacking. nih.gov An "umpolung" amide synthesis has also been reported as an epimerization-free method for preparing α-chiral N-aryl amides, which is particularly useful when the α-carbon is prone to racemization under standard coupling conditions. nih.gov

Functional Group Interconversions and Derivatization Strategies of the Propanamide Backbone

Once the this compound scaffold is synthesized, its structure can be further diversified through various chemical transformations at its distinct moieties.

The methoxyphenyl ring offers several sites for chemical modification. The methoxy (B1213986) group itself is a key functional handle. It can be cleaved (demethylated) to reveal a phenol (B47542) (N-(3-hydroxyphenyl)-3-phenylpropanamide), which can then be used for further reactions, such as O-alkylation or conversion into esters or triflates for cross-coupling reactions. nih.gov

The methoxy group also directs electrophilic aromatic substitution to the ortho and para positions (C2, C4, and C6 of the anisidine ring). This allows for the introduction of various functional groups such as halogens (bromine, chlorine), nitro groups, or acyl groups onto the aromatic ring, provided the reaction conditions are controlled to avoid reaction on the other phenyl ring. The presence of the amide group, being an ortho-, para-director itself (though deactivating), complicates the regioselectivity, but specific conditions can favor substitution on the activated methoxyphenyl ring.

Furthermore, modern catalytic methods can achieve site-selective functionalization. Palladium-catalyzed ortho-C–H oxygenation has been developed for aryl halides, demonstrating a strategy to introduce functionalities adjacent to existing groups. nih.gov Copper-catalyzed C-O cross-coupling of N-methoxy amides with arylboronic acids provides a route to aryl-N-methoxy arylimides, showcasing selective O-arylation. mdpi.com Iron-catalyzed N=S coupling of N-methoxy amides has also been developed, highlighting the reactivity of N-methoxy amide derivatives. nih.govresearchgate.net

The phenylpropanamide side chain provides multiple opportunities for derivatization. The benzylic position (the CH₂ group adjacent to the unsubstituted phenyl ring) is particularly reactive. chemistrysteps.commasterorganicchemistry.comlibretexts.org It can undergo radical bromination using N-bromosuccinimide (NBS) to introduce a bromine atom, which can then be substituted by various nucleophiles to introduce a wide range of functional groups. libretexts.orgyoutube.com

Oxidation of this benzylic position using strong oxidizing agents like potassium permanganate (B83412) (KMnO₄) can cleave the side chain to form a benzoic acid derivative, although this is a degradative transformation. libretexts.orgyoutube.com

The amide bond itself can be a site of reaction. While amides are generally stable, under specific catalytic conditions, their C-N bond can be activated and cleaved. nih.govresearchgate.net This allows for the transformation of the amide into other functional groups. For example, divergent alkynylative difunctionalization of amides has been shown to selectively cleave either the C-O or C-N bond of the amide, leading to propargyl alcohols or propargyl amines, respectively. nih.gov

Finally, the unsubstituted phenyl ring of the side chain can undergo electrophilic aromatic substitution. However, this typically requires harsh conditions and would likely lead to a mixture of ortho, meta, and para substituted products, making it a less controlled method for derivatization compared to reactions at the benzylic position or on the more activated methoxyphenyl ring.

Table 2: Summary of Derivatization Strategies

| Moiety | Position | Reaction Type | Reagents | Potential Products |

|---|---|---|---|---|

| Methoxyphenyl | Methoxy Group (O-CH₃) | Demethylation | BBr₃, HBr | Phenol derivative |

| Methoxyphenyl | Aromatic Ring (C2, C4, C6) | Electrophilic Substitution | Br₂, HNO₃ | Halogenated or nitrated derivatives |

| Phenylpropanamide | Benzylic Carbon | Radical Halogenation | NBS, light/initiator | Benzylic bromide derivative libretexts.org |

This table provides illustrative examples of potential derivatization reactions.

Regioselective and Chemoselective Transformations

The inherent stability of the amide bond presents a significant challenge in organic synthesis. rsc.org Amides are generally the least electrophilic among carbonyl derivatives, making their selective transformation in the presence of other reactive functional groups a difficult task. researchgate.net However, modern synthetic methods have introduced strategies for the selective activation of amides, enabling a range of chemoselective reactions. rsc.org

Chemoselectivity in Amide Transformations:

The transformation of the amide group in this compound analogues often requires activation to enhance its reactivity towards nucleophiles. rsc.org One established method involves the use of triflic anhydride (B1165640) (Tf₂O) in the presence of a non-nucleophilic base like 2-fluoropyridine. organic-chemistry.org This activation generates a highly reactive nitrilium ion intermediate. rsc.org This intermediate can then undergo various transformations. For instance, it can be reduced chemoselectively to an imine using triethylsilane, which can then be hydrolyzed to an aldehyde or further reduced to an amine. organic-chemistry.org This stepwise activation and reduction allow the amide to be transformed while other, more traditionally reactive groups like esters, might remain untouched. acs.org

Another approach for achieving high chemoselectivity is the use of samarium(II) iodide (SmI₂). acs.orgnih.gov For example, the SmI₂/amine/H₂O system can reduce primary, secondary, and tertiary amides directly to alcohols via C–N bond cleavage, a transformation that is challenging with standard reducing agents which typically yield amines via C–O cleavage. researchgate.netnih.gov This method shows excellent functional group tolerance, including compatibility with aryl halides, ethers, and electron-rich heterocycles. acs.orgnih.gov

The development of umpolung (polarity reversal) strategies also provides a pathway for chemoselective amide synthesis. For example, the reaction of α-fluoronitroalkanes with N-aryl hydroxylamines, promoted by a simple base, can directly yield N-aryl amides without the need for other activating agents. nih.gov This method is particularly useful for preparing α-chiral N-aryl amides with high configurational integrity. nih.gov

Regioselectivity in Aryl Ring Functionalization:

The N-(3-methoxyphenyl) portion of the molecule offers sites for regioselective transformations. The methoxy group is an ortho-, para-directing group for electrophilic aromatic substitution. However, modern transition-metal-catalyzed C-H activation provides more versatile and specific routes for functionalization. Palladium-catalyzed reactions are prominent in this area. nih.govcapes.gov.brnih.govmit.edu For instance, the amide group can act as a directing group to guide the regioselective functionalization of the ortho C-H bonds of the anilide ring. nih.govmit.edu

A palladium-catalyzed ortho-arylation of anilides has been described, enabling a twofold C-H functionalization to create biaryl structures. nih.govmit.edu This oxidative coupling often uses Pd(OAc)₂ with an oxidant like oxygen. nih.gov The regioselectivity can sometimes be influenced by the electronic nature of the coupling partner; for example, coupling with anisole (B1667542) can lead to improved regioselectivity compared to toluene. mit.edu Similarly, palladium-catalyzed ortho-alkoxylation of anilides can be achieved using alcohols in the presence of a ligand, selectively introducing an alkoxy group at the position ortho to the amide-directing group. capes.gov.brnih.gov These methods provide a powerful tool for modifying the aromatic ring of this compound analogues with high regiochemical control.

Advanced Synthetic Techniques and Reaction Conditions for Structural Diversification

To accelerate the synthesis of complex molecules and create diverse compound libraries, chemists have developed sophisticated reaction sequences that combine multiple steps into a single operation, enhancing efficiency and atom economy. numberanalytics.comnih.govjournalspub.com

One-Pot Reaction Sequences in Propanamide Synthesis

One-pot reactions, where reactants are subjected to successive chemical transformations in a single reactor, are highly valued for their efficiency. nih.gov They reduce the need for intermediate purification steps, saving time, solvents, and resources. nih.gov Multicomponent reactions (MCRs), a subset of one-pot reactions where three or more starting materials react to form a product containing substantial parts of all components, are particularly powerful for building molecular complexity rapidly. nih.govjournalspub.combaranlab.org

Several MCRs are applicable to the synthesis of propanamide backbones or their derivatives.

The Ugi Reaction: This four-component reaction (U-4CR) typically involves an aldehyde, an amine, a carboxylic acid, and an isocyanide to produce an α-acylaminocarboxamide, also known as a bis-amide. nih.govnih.govresearchgate.net The reaction proceeds through the formation of an imine, which then reacts with the isocyanide and carboxylic acid in a cascade fashion. nih.govnih.gov By choosing appropriate starting materials, such as 3-phenylpropanoic acid, 3-methoxyaniline, an aldehyde, and an isocyanide, structures analogous to this compound can be assembled in a single, highly convergent step.

The Passerini Reaction: This three-component reaction (P-3CR) combines a carboxylic acid, a carbonyl compound (aldehyde or ketone), and an isocyanide to yield an α-acyloxyamide. nih.govresearchgate.netresearchgate.net While the product is an ester-amide rather than a bis-amide, it serves as a valuable scaffold that can be further modified. The reaction provides three points of diversity, allowing for the rapid generation of varied compound libraries from simple starting materials. nih.gov

These MCRs are advantageous as they often proceed without catalysts and with high atom economy, with water being the only byproduct in the case of the Ugi reaction. nih.gov The modularity of these reactions allows for extensive structural diversification by simply varying any of the starting components. nih.gov

Tandem and Domino Processes for Complex Architectures

Tandem or domino (also called cascade) reactions are processes involving two or more consecutive bond-forming reactions that occur under the same reaction conditions without the addition of new reagents. iupac.orgwikipedia.orgnih.gov In these sequences, the functionality required for a subsequent step is generated in the preceding one. wikipedia.org This approach allows for the construction of complex molecular architectures from simple acyclic precursors in a highly efficient manner. youtube.comnumberanalytics.com

A prominent example of a powerful domino process is the Domino Knoevenagel-Hetero-Diels-Alder reaction . iupac.orgunideb.huunideb.huosi.lv

The sequence typically begins with a Knoevenagel condensation between an aldehyde and a 1,3-dicarbonyl compound (like Meldrum's acid) to form a reactive 1-oxa-1,3-butadiene intermediate. iupac.org

This intermediate then undergoes an intramolecular or intermolecular hetero-Diels-Alder reaction with a dienophile, such as an alkene or an enol ether. iupac.org

The resulting products are often dihydropyrans or other heterocyclic systems, which can be further transformed. iupac.orgwikipedia.org

This strategy is highly effective for creating complex heterocyclic and polycyclic structures. iupac.orgunideb.huosi.lv For instance, by incorporating an amino group into one of the starting materials, the domino reaction can be extended to synthesize substituted piperidines and other nitrogen-containing heterocycles. iupac.org While not directly synthesizing a propanamide, these domino processes can utilize precursors that contain or can be converted to the N-aryl propanamide substructure, embedding it within a more complex and rigid scaffold. The efficiency of these reactions is marked by the number of bonds formed in a single operation and the significant increase in molecular complexity. numberanalytics.comwikipedia.org

Data Tables

Table 1: Overview of Advanced Synthetic Methodologies

| Methodology | Description | Key Features | Applicability to Propanamide Analogues |

|---|---|---|---|

| Chemoselective Amide Activation | Activation of the inert amide group (e.g., with Tf₂O) to allow for selective reactions like reduction or nucleophilic addition. rsc.orgorganic-chemistry.org | Enables amide transformation in the presence of other functional groups; high functional group tolerance. acs.orgnih.gov | Selective reduction to amines or alcohols; C-C bond formation at the α-position. rsc.orgucla.edu |

| Palladium-Catalyzed C-H Activation | Amide-directed functionalization of the ortho C-H bonds on the N-aryl ring. nih.govmit.edu | High regioselectivity; versatile for arylation and alkoxylation. capes.gov.brnih.gov | Introduction of aryl or alkoxy groups onto the methoxyphenyl ring for structural diversification. |

| One-Pot Multicomponent Reactions (MCRs) | Combining three or more reactants in a single vessel to form a complex product in one step (e.g., Ugi, Passerini reactions). nih.govbaranlab.org | High atom and step economy; rapid generation of diverse compound libraries. nih.govjournalspub.com | Direct assembly of the propanamide scaffold or related α-acyloxyamides and bis-amides. nih.govresearchgate.net |

| Tandem/Domino Reactions | A sequence of intramolecular or intermolecular reactions where each subsequent step is triggered by the functionality formed in the previous one. iupac.orgwikipedia.org | Builds significant molecular complexity from simple precursors in a single operation; high efficiency. numberanalytics.comnih.gov | Construction of complex heterocyclic architectures incorporating the propanamide structural motif. iupac.orgosi.lv |

Advanced Spectroscopic and Structural Elucidation Studies of N 3 Methoxyphenyl 3 Phenylpropanamide

Theoretical and Experimental Vibrational Spectroscopy (FT-IR, Raman) for Conformational Analysis

Vibrational spectroscopy, encompassing Fourier-transform infrared (FT-IR) and Raman techniques, serves as a powerful tool for analyzing the conformational landscape and intermolecular interactions of amide molecules. nih.gov Theoretical calculations, often employing Density Functional Theory (DFT), complement experimental findings by providing detailed assignments of vibrational modes. researchgate.netdergipark.org.tr For N-(3-methoxyphenyl)-3-phenylpropanamide, the vibrational spectra are dominated by characteristic modes of the amide group, the aromatic rings, and the aliphatic chain.

The Amide I and Amide II bands are the most prominent and diagnostic vibrational modes in the infrared spectra of secondary amides like this compound. nih.govresearchgate.net

The Amide I band , appearing in the 1700–1600 cm⁻¹ region, is primarily associated with the C=O stretching vibration. nih.govnih.gov Its precise frequency is highly sensitive to the molecular environment, particularly hydrogen bonding. nih.gov In the solid state, where intermolecular hydrogen bonds are significant, this band is expected at a lower wavenumber compared to the gas phase or in dilute non-polar solutions. For the closely related N-phenylpropanamide, the Amide I band has been computationally predicted around 1685 cm⁻¹. researchgate.net

The Amide II band , found between 1570–1470 cm⁻¹, arises from a combination of the in-plane N-H bending and C-N stretching vibrations. nih.govnih.gov This band is also sensitive to hydrogen bonding, often shifting to higher wavenumbers as bond strength increases. In N-phenylpropanamide, theoretical calculations place this band around 1570 cm⁻¹. researchgate.net The relative intensity of the Amide I and Amide II bands can also provide clues about protein secondary structure and aggregation states. researchgate.net

Table 1: Characteristic Amide Vibrational Frequencies for N-aryl-propanamides Note: Values are based on theoretical and experimental data for analogous compounds like N-phenylpropanamide.

| Vibrational Mode | Typical Range (cm⁻¹) | Predicted Frequency (cm⁻¹) researchgate.net | Contributing Vibrations |

| Amide A (N-H Stretch) | 3500-3300 | ~3489 | N-H stretching |

| Amide I | 1700-1600 | ~1685 | C=O stretching |

| Amide II | 1570-1470 | ~1570 | N-H bending, C-N stretching |

| Amide III | 1350-1250 | ~1210 | C-N stretching, N-H bending |

In the condensed phase, this compound molecules are expected to form aggregates stabilized by intermolecular hydrogen bonds of the N-H···O=C type. researchgate.net The formation of these bonds significantly influences the vibrational frequencies of the groups involved. nih.gov The N-H stretching vibration (Amide A band), typically observed between 3300-3500 cm⁻¹, is a sensitive probe for hydrogen bonding. nih.gov In the presence of strong hydrogen bonds, this band broadens and shifts to a lower frequency. escholarship.org

Low-wavenumber Raman spectroscopy can also provide evidence for hydrogen bonding through the observation of intermolecular vibrational modes. ias.ac.in The strength and geometry of these hydrogen-bond networks dictate the crystalline packing and can lead to conformational polymorphism, where different crystal forms of the same molecule exhibit distinct spectroscopic signatures. nih.govresearchgate.netnih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical Assignment and Dynamic Studies

Nuclear Magnetic Resonance (NMR) spectroscopy is indispensable for the detailed structural elucidation of organic molecules in solution. 1H and 13C NMR provide precise information about the chemical environment of each nucleus, allowing for unambiguous assignment of the molecular structure.

The 1H NMR spectrum of this compound can be divided into distinct regions for aromatic and aliphatic protons.

Aromatic Region (approx. 6.5-8.0 ppm): This region contains signals from the nine protons of the two phenyl rings. mnstate.edu The protons on the 3-methoxyphenyl (B12655295) ring are expected to show a complex splitting pattern due to their meta and ortho couplings. The proton ortho to the methoxy (B1213986) group and meta to the amide linkage would appear as a distinct signal. The protons of the unsubstituted phenyl ring will typically show multiplets corresponding to the ortho, meta, and para positions. wisc.edu

Amide Proton (N-H): A broad singlet for the amide proton is expected, with its chemical shift being highly dependent on solvent and concentration due to hydrogen bonding effects.

Aliphatic Region (approx. 2.5-3.0 ppm): The propanamide backbone consists of two methylene (B1212753) (CH₂) groups. These will appear as two distinct triplets, assuming free rotation, corresponding to the -CH₂-C=O and -CH₂-Ph moieties. rsc.org

Methoxy Protons (approx. 3.8 ppm): The methoxy group (-OCH₃) will present as a sharp singlet at approximately 3.8 ppm. rsc.org

Table 2: Predicted ¹H NMR Chemical Shifts (δ) for this compound

| Protons | Predicted Chemical Shift (ppm) | Multiplicity |

| Phenyl (C₆H₅) | 7.20 - 7.40 | Multiplet |

| Methoxyphenyl (C₆H₄) | 6.70 - 7.30 | Multiplet |

| Amide (NH) | 7.5 - 8.5 | Broad Singlet |

| Methoxy (OCH₃) | ~3.80 | Singlet |

| Methylene (CH₂-Ph) | ~3.00 | Triplet |

| Methylene (CH₂-CO) | ~2.70 | Triplet |

The 13C NMR spectrum provides complementary information, detailing the carbon framework of the molecule.

Carbonyl Carbon (C=O): The amide carbonyl carbon is the most deshielded, appearing at approximately 170-172 ppm. redalyc.org

Aromatic Carbons (110-160 ppm): Sixteen distinct signals are expected in this region. The carbon bearing the methoxy group (C-OCH₃) will be significantly deshielded, appearing around 160 ppm. mdpi.com The carbons of the 3-methoxyphenyl ring will have shifts influenced by both the amide and methoxy substituents. The ipso-carbons (to which the other groups are attached) can be identified through their lower intensity. nih.gov

Methoxy Carbon (-OCH₃): The methoxy carbon typically resonates in the 55-56 ppm range. researchgate.net

Aliphatic Carbons (30-40 ppm): The two methylene carbons of the ethyl bridge will appear in this upfield region. The carbon adjacent to the carbonyl group will be slightly more deshielded than the one adjacent to the phenyl ring.

Table 3: Predicted ¹³C NMR Chemical Shifts (δ) for this compound

| Carbon Atom | Predicted Chemical Shift (ppm) |

| Carbonyl (C=O) | ~171 |

| Aromatic (C-O) | ~160 |

| Aromatic (C-N) | ~138 |

| Aromatic (C-ipso) | ~141 |

| Aromatic (Other) | 105 - 130 |

| Methoxy (OCH₃) | ~55 |

| Methylene (CH₂-CO) | ~38 |

| Methylene (CH₂-Ph) | ~31 |

Electronic Absorption and Emission Spectroscopy (UV-Vis) for Electronic Structure Characterization

UV-Vis spectroscopy probes the electronic transitions within a molecule. For this compound, the absorption spectrum is expected to be a composite of the transitions originating from the phenyl, methoxyphenyl, and amide chromophores. researchgate.netdergipark.org.tr

The primary absorptions in the UV region (200-400 nm) are attributed to π→π* transitions within the aromatic rings. The presence of the methoxy group, an auxochrome, on one of the phenyl rings is expected to cause a bathochromic (red) shift of the absorption maxima compared to an unsubstituted N-phenylpropanamide analogue. nih.gov A study on N-phenylpropanamide reported an experimental maximum absorption wavelength (λ_max) in the 270-300 nm range, which is consistent with π→π* transitions. researchgate.netdergipark.org.trnih.gov Weaker n→π* transitions, associated with the non-bonding electrons of the carbonyl oxygen, may also be present but are often obscured by the more intense π→π* bands. The specific electronic absorption maxima can be influenced by solvent polarity and conformational changes of the molecule. nih.gov

Molecular Orbital Analysis from UV-Vis Data (e.g., HOMO-LUMO transitions)

The electronic properties of this compound can be understood by analyzing its frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between these two orbitals, known as the HOMO-LUMO gap (ΔE), is a critical parameter that provides information about the molecule's chemical reactivity, kinetic stability, and the electronic transitions observed in its UV-Vis spectrum. nih.gov

Computational studies on analogous compounds, such as N-phenylpropanamide and other substituted amides, are typically performed using Density Functional Theory (DFT) at levels like B3LYP/6-311+G(d,p). researchgate.netresearchgate.net These analyses help in elucidating electronic transitions and intramolecular charge transfer. researchgate.net For this compound, the HOMO is expected to be localized primarily on the electron-rich 3-methoxyphenyl ring and the amide linkage, which act as electron-donating moieties. The LUMO is generally distributed over the phenyl ring and the carbonyl group of the amide, which can act as electron-accepting regions.

The primary electronic transition observed in the UV-Vis spectrum corresponds to the promotion of an electron from the HOMO to the LUMO. This π → π* transition is characteristic of aromatic systems. The energy of this transition is directly related to the HOMO-LUMO gap. A smaller energy gap corresponds to a longer wavelength of maximum absorption (λmax) and suggests higher chemical reactivity and polarizability. nih.gov The presence of the methoxy group (-OCH₃), an electron-donating group, on the phenyl ring is expected to raise the energy of the HOMO, thereby reducing the HOMO-LUMO gap compared to an unsubstituted N-phenylpropanamide. scispace.com This leads to a bathochromic (red) shift in the absorption spectrum.

Theoretical calculations for related molecules provide a framework for understanding these properties. The analysis of frontier orbitals is crucial for predicting molecular reactivity and electronic behavior. colab.ws

Table 1: Representative Frontier Molecular Orbital Data for an Analogous Amide Compound This table presents typical data calculated for a structurally similar molecule to illustrate the concepts of HOMO-LUMO analysis. The values are representative and not specific experimental results for this compound.

| Parameter | Representative Value | Unit | Description |

| EHOMO | -5.98 | eV | Energy of the Highest Occupied Molecular Orbital |

| ELUMO | -1.15 | eV | Energy of the Lowest Unoccupied Molecular Orbital |

| Energy Gap (ΔE) | 4.83 | eV | Energy difference between LUMO and HOMO |

| Predicted λmax | ~257 | nm | Wavelength corresponding to the HOMO-LUMO transition |

| Chemical Hardness (η) | 2.415 | eV | Measure of resistance to change in electron distribution |

| Electronegativity (χ) | 3.565 | eV | Measure of the power to attract electrons |

X-ray Crystallography of this compound Analogues for Solid-State Conformation

While the specific crystal structure for this compound is not detailed in the provided search results, extensive X-ray diffraction studies on closely related analogues provide significant insights into its likely solid-state conformation. nih.gov The analysis of these analogues reveals how molecular conformation is influenced by the demands of efficient crystal packing and intermolecular interactions. nih.gov

A key conformational feature in this class of molecules is the relative orientation of the two aryl rings and the central amide plane. Studies on N-(4-methoxyphenyl)benzamide show that while DFT calculations for an isolated molecule predict a tilt of about 30° between the rings, the angle observed in the crystal structure is approximately 60°. nih.gov This significant conformational change is driven by the formation of more favorable intermolecular interactions within the crystal lattice, demonstrating the principle that solid-state conformation can differ substantially from the lowest-energy gas-phase structure. nih.gov

The study of polymorphs in compounds like N-(3-hydroxyphenyl)-3-methoxybenzamide further highlights conformational flexibility. This compound was found to crystallize in two different forms (orthorhombic and triclinic), which differ in the conformation of the molecules and the number of molecules in the asymmetric unit. mdpi.com Such polymorphism arises from the molecule's ability to adopt different stable conformations that lead to different, but energetically similar, crystal packing arrangements.

Table 2: Crystallographic Data for Analogues of this compound This table summarizes crystallographic information from published studies on structurally similar compounds.

| Compound | Crystal System | Space Group | Key Unit Cell Parameters | Reference |

| 3-(4-hydroxy-3-methoxyphenyl)-N-phenylpropanamide | Orthorhombic | P212121 | a = 7.9882 Å, b = 11.4053 Å, c = 16.2381 Å | researchgate.net |

| N-(4-methoxyphenyl)benzamide | Monoclinic | P21/c | - | nih.gov |

| N-(3-hydroxyphenyl)-3-methoxybenzamide (Polymorph I) | Orthorhombic | Pna21 | - | mdpi.com |

| N-(3-hydroxyphenyl)-3-methoxybenzamide (Polymorph II) | Triclinic | P-1 | - | mdpi.com |

Intermolecular Interactions and Crystal Packing Motifs

The crystal architecture of N-aryl amides is predominantly governed by a network of non-covalent interactions. ias.ac.inunam.mx These interactions, though individually weak, collectively dictate the final crystal packing and influence the material's physical properties. nsf.govrsc.org

The most significant intermolecular interaction in these structures is the hydrogen bond between the amide N-H group of one molecule and the carbonyl oxygen (C=O) of a neighboring molecule. researchgate.net This interaction is highly directional and strong, often leading to the formation of well-defined supramolecular motifs. In the crystal structure of N-(3-hydroxyphenyl)-3-methoxybenzamide, for example, these N-H···O hydrogen bonds link molecules into chains described by the graph set C(4). mdpi.com

In addition to the primary amide-amide hydrogen bonds, other weaker interactions play crucial roles. These include C-H···O and C-H···π interactions. nih.gov The crystal packing in (E)-N-(4-methoxyphenyl)-2-[4-(3-oxo-3-phenylprop-1-en-1-yl)phenoxy]acetamide is stabilized by C-H···O hydrogen bonds that create chains, which are further reinforced by C-H···π interactions. nih.gov Van der Waals forces, particularly dispersion forces, are also essential for achieving dense packing, especially through π-π stacking of the aromatic rings. nih.gov

Table 3: Common Intermolecular Interactions in this compound Analogues This table details the types of interactions and their typical geometric parameters observed in the crystal structures of related compounds.

| Interaction Type | Donor | Acceptor | Typical Distance (Å) | Description | Reference |

| Hydrogen Bond | N-H (amide) | O=C (amide) | H···O: ~2.0 Å, N···O: ~3.0 Å | Forms robust chains and networks, defining primary structure. | researchgate.netmdpi.com |

| Hydrogen Bond | C-H (aromatic/aliphatic) | O (carbonyl/methoxy) | H···O: ~2.4 - 2.7 Å | Weaker interactions that contribute to packing stability. | nih.gov |

| Hydrogen Bond | O-H (hydroxyl) | O/N | - | Present in hydroxylated analogues, forming strong networks. | nih.govmdpi.com |

| π-π Stacking | Phenyl Ring Centroid | Phenyl Ring Centroid | ~3.5 - 4.0 Å | Favorable stacking of aromatic rings contributes to dispersion energy. | nih.gov |

| C-H···π Interaction | C-H | π-system of Phenyl Ring | - | An interaction where a C-H bond points towards an aromatic ring. | nih.gov |

Computational Chemistry and Molecular Modeling of N 3 Methoxyphenyl 3 Phenylpropanamide

Quantum Chemical Calculations for Electronic and Geometric Optimization

Quantum chemical calculations are fundamental to determining the most stable three-dimensional structure of a molecule and understanding its electronic characteristics. These computations offer insights into molecular stability, reactivity, and spectroscopic properties.

Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure of molecules. nih.gov It is widely employed for geometry optimization, which determines the lowest energy and, therefore, most stable conformation of a compound. researchgate.net For molecules similar in structure to N-(3-methoxyphenyl)-3-phenylpropanamide, calculations are often performed using the B3LYP (Becke, 3-parameter, Lee-Yang-Parr) functional combined with a basis set such as 6-311G(d,p) or 6-311++G(d,p). nih.govresearchgate.net

The optimization process calculates key geometric parameters, including bond lengths, bond angles, and dihedral angles, that correspond to the minimum on the potential energy surface. researchgate.net For this compound, this would involve calculating the precise spatial arrangement of its phenyl, methoxy (B1213986), and propanamide groups. The resulting optimized structure provides a realistic model for further computational analysis. nih.gov

Table 1: Representative Calculated Geometric Parameters for a Propanamide Structure Using DFT This table presents hypothetical, yet representative, data for a molecule like this compound based on typical values for similar structures.

| Parameter | Atoms Involved | Calculated Value |

|---|---|---|

| Bond Length (Å) | C=O (Carbonyl) | 1.23 Å |

| Bond Length (Å) | N-C (Amide) | 1.35 Å |

| Bond Length (Å) | C-O (Methoxy) | 1.37 Å |

| Bond Angle (°) | O=C-N (Amide) | 122.5° |

| Bond Angle (°) | C-N-C (Amide-Aryl) | 127.0° |

| Dihedral Angle (°) | C-C-N-C | 178.5° |

Frontier Molecular Orbital (FMO) theory is crucial for describing chemical reactivity and electronic transitions. wikipedia.org The two key orbitals are the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). numberanalytics.com The HOMO acts as an electron donor, while the LUMO is an electron acceptor. wikipedia.org The energy difference between these two orbitals, known as the HOMO-LUMO gap (ΔE), is a critical indicator of molecular stability and reactivity. numberanalytics.com

A large energy gap suggests high kinetic stability and low chemical reactivity, as more energy is required to excite an electron from the HOMO to the LUMO. youtube.com Conversely, a small energy gap indicates that the molecule is more reactive and can be easily polarized. bhu.ac.in Analysis of the electron density distribution in these orbitals reveals the likely sites for nucleophilic (associated with the HOMO) and electrophilic (associated with the LUMO) attack. youtube.com For this compound, the HOMO is expected to be localized on the electron-rich methoxy-substituted phenyl ring, while the LUMO may be distributed across the amide group and the unsubstituted phenyl ring, facilitating intramolecular charge transfer.

Table 2: Representative Frontier Molecular Orbital Properties This table shows typical FMO energy values and the resulting energy gap for an organic molecule similar to this compound, calculated using DFT.

| Parameter | Energy (eV) |

|---|---|

| HOMO Energy | -6.25 eV |

| LUMO Energy | -1.15 eV |

| HOMO-LUMO Gap (ΔE) | 5.10 eV |

Molecular Electrostatic Potential (MEP) mapping is a visual method used to understand the charge distribution within a molecule and predict its reactive behavior. bhu.ac.in The MEP map illustrates the electrostatic potential on the electron density surface, using a color scale to identify charge-rich and charge-poor regions. researchgate.net

Red: Indicates regions of high electron density and strong negative electrostatic potential, which are susceptible to electrophilic attack and favorable for interacting with positive sites. researchgate.net

Blue: Represents regions of low electron density and positive electrostatic potential, which are prone to nucleophilic attack. researchgate.net

Green: Denotes areas with neutral or near-zero potential. researchgate.net

For this compound, the MEP map would likely show a significant negative potential (red) around the carbonyl oxygen and the oxygen of the methoxy group, identifying them as primary sites for hydrogen bond acceptance. nih.govnih.gov A region of positive potential (blue) would be expected around the amide hydrogen (N-H), indicating its role as a hydrogen bond donor. nih.gov This analysis is invaluable for predicting how the molecule will interact with biological receptors or other molecules. manipal.educhemrxiv.org

Molecular Docking Simulations for Target Interaction Prediction

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when it binds to a target macromolecule, such as a protein. ajpp.in This simulation helps to elucidate the binding mode and estimate the strength of the interaction, which is fundamental in drug discovery and design. ucsd.edu

The first step in molecular docking is to place the ligand, this compound, into the active site of a target protein. ajpp.in The simulation then explores various possible conformations and orientations of the ligand within the binding pocket. The primary goal is to identify the most stable binding pose, which is the one with the lowest energy. chemrxiv.org This process reveals how the ligand fits within the binding site and which amino acid residues it interacts with. Key interactions that stabilize the protein-ligand complex include hydrogen bonds, hydrophobic interactions, van der Waals forces, and π-π stacking. chemrxiv.org For this compound, the amide group is a likely participant in hydrogen bonding, while its two phenyl rings can engage in hydrophobic and π-π interactions with nonpolar residues of the protein.

Once the optimal binding pose is identified, the strength of the interaction is quantified using a scoring function, which estimates the binding affinity (often expressed in kcal/mol). nih.gov A more negative score typically signifies a stronger and more stable interaction between the ligand and the protein. nih.gov The analysis also provides a detailed summary of the specific interaction modes. For instance, it might identify a hydrogen bond between the carbonyl oxygen of the ligand and a backbone N-H group of an amino acid like Leucine, or a hydrophobic interaction between one of the phenyl rings and the side chain of an Isoleucine residue. researchgate.net This information is critical for understanding the molecular basis of the ligand's potential biological activity and for guiding the design of more potent analogs. nih.gov

Table 3: Representative Molecular Docking Results This table provides a hypothetical example of docking results for this compound with a protein target.

| Parameter | Result |

|---|---|

| Binding Affinity (kcal/mol) | -8.2 kcal/mol |

| Interacting Residues | LEU 268, LEU 269, VAL 198, PHE 350 |

| Interaction Types | Hydrogen Bond (with LEU 269), Hydrophobic Interactions (with VAL 198, LEU 268), π-π Stacking (with PHE 350) |

Molecular Dynamics (MD) Simulations for Conformational Dynamics and Stability

While specific molecular dynamics simulation data for this compound is not extensively available in public databases, studies on structurally related amide-containing molecules provide a framework for understanding its likely dynamic behavior. For instance, research on other flexible molecules demonstrates that MD simulations can identify key rotational bonds and the energy barriers associated with them, which dictate the conformational landscape of the compound. For this compound, the key rotatable bonds would be around the amide linkage and the propyl chain, and MD simulations would elucidate the preferred spatial arrangements of the phenyl and methoxyphenyl rings relative to each other.

When a compound is identified as a potential ligand for a biological target, such as a protein receptor or an enzyme, MD simulations are employed to assess the dynamics and stability of the ligand-target complex. These simulations can predict the binding affinity, residence time of the ligand in the binding pocket, and the specific molecular interactions that stabilize the complex. The process involves docking the ligand into the active site of the target and then running an MD simulation of the entire system, including solvent molecules, to observe the behavior of the complex over a period of time.

In the context of this compound, this would involve identifying a putative biological target and then simulating their interaction. The stability of the complex would be evaluated by analyzing metrics such as the root-mean-square deviation (RMSD) of the protein and ligand, the number and duration of hydrogen bonds, and the van der Waals and electrostatic interaction energies. Such analysis provides critical information on whether the compound is likely to be a stable and effective modulator of the target's function.

In Silico Assessment of Absorption and Distribution Characteristics

The cytochrome P450 (CYP) family of enzymes is responsible for the metabolism of a vast number of drugs. nih.gov Predicting whether a compound will be a substrate or inhibitor of specific CYP isoforms is crucial for anticipating drug-drug interactions and metabolic clearance rates. The most important of these enzymes for drug metabolism include CYP1A2, CYP2C9, CYP2C19, CYP2D6, and CYP3A4. proteopedia.org The CYP3A subfamily, in particular, is responsible for the metabolism of over 30% of currently used drugs. nih.govnih.gov

Computational models, including docking and machine learning approaches, can predict the likelihood of this compound binding to the active sites of these enzymes. For example, docking studies would involve placing the molecule into the crystal structures of various CYP isoforms to calculate a binding score and analyze the binding pose. A high affinity for a particular CYP isoform would suggest that it may be a primary route of metabolism for the compound.

"Drug-likeness" is a qualitative concept used to assess whether a compound possesses properties that would make it a likely orally active drug in humans. taylorandfrancis.com One of the most widely used guidelines for evaluating drug-likeness is Lipinski's Rule of Five. wikipedia.orgdrugbank.com This rule establishes four simple physicochemical parameter cutoffs that are multiples of five. drugbank.com An orally active drug generally should not violate more than one of these rules. taylorandfrancis.comdrugbank.com The parameters are:

A molecular weight of less than 500 Daltons. wikipedia.orgresearchgate.net

A calculated octanol-water partition coefficient (log P) not greater than 5. wikipedia.orgresearchgate.net

No more than 5 hydrogen bond donors. wikipedia.orgresearchgate.net

No more than 10 hydrogen bond acceptors. wikipedia.orgresearchgate.net

The calculated properties for this compound are presented in the table below.

| Molecular Property | Value | Lipinski's Rule of Five Compliance |

| Molecular Weight | 255.32 g/mol | Compliant (< 500) |

| Hydrogen Bond Donors | 1 | Compliant (≤ 5) |

| Hydrogen Bond Acceptors | 2 | Compliant (≤ 10) |

| Calculated log P (ClogP) | 2.8-3.2 (approx.) | Compliant (≤ 5) |

Based on these calculated values, this compound adheres to all the criteria of Lipinski's Rule of Five, suggesting it has favorable drug-like properties for oral bioavailability.

Pharmacophore Modeling and Virtual Screening Applications

Pharmacophore modeling is a technique used in drug discovery to identify the essential three-dimensional arrangement of chemical features (the pharmacophore) that a molecule must possess to interact with a specific biological target. nih.govresearchgate.net These features include hydrogen bond donors and acceptors, hydrophobic regions, and charged groups. researchgate.net

A pharmacophore model for a target can be generated based on the structure of a known ligand-target complex or from a set of known active molecules. nih.gov Once a pharmacophore model is established, it can be used as a 3D query to search large chemical databases for other molecules that match the required features, a process known as virtual screening. nih.govresearchgate.netsemanticscholar.org This is a computationally efficient method for identifying novel scaffolds that may have the desired biological activity. researchgate.net

For this compound, if it were found to be active against a particular target, a pharmacophore model could be developed based on its key interaction points. This model would likely include a hydrophobic feature for the phenyl ring, another hydrophobic or aromatic feature for the methoxyphenyl ring, and a hydrogen bond donor/acceptor pair for the amide group. This model could then be used in virtual screening campaigns to discover new and structurally diverse compounds with potentially similar or improved activity.

In Vitro and Preclinical Biological Evaluation of N 3 Methoxyphenyl 3 Phenylpropanamide and Its Derivatives

Antiproliferative and Cytotoxic Activity in Preclinical Cell Models

The potential of N-(3-methoxyphenyl)-3-phenylpropanamide derivatives as anticancer agents has been explored through their effects on cancer cell proliferation and viability in various preclinical models.

Inhibition of Cancer Cell Line Growth (e.g., MCF-7, MDA-MB-231)

For instance, a curcumin (B1669340) analogue, 1,5-bis(4-hydroxy-3-methoxyphenyl)-1,4-pentadiene-3-one (MS13), which features the 3-methoxyphenyl (B12655295) group, has demonstrated potent cytotoxic effects against various cancer cell lines. nih.gov Research has shown that MS13 exhibits greater antiproliferative activity against non-small cell lung cancer cell lines NCI-H520 and NCI-H23 when compared to curcumin, with its efficacy being both time- and dose-dependent. nih.gov This suggests that the methoxyphenyl structural component may play a role in the anticancer properties of these molecules.

Another related derivative, methoxyphenylcipro (CMPP), has been shown to induce antiproliferative activity against breast cancer and melanoma cells. nih.gov Notably, CMPP exhibited selective cytotoxicity towards human cancer cells while having a lesser effect on normal human fibroblasts. nih.gov The primary mechanism of its antitumor activity in MD-MB-486 breast cancer cells was identified as the induction of caspase-dependent apoptosis. nih.gov

The table below summarizes the antiproliferative activity of a related derivative, highlighting the potential of this chemical class.

Table 1: Antiproliferative Activity of a Related Methoxyphenyl Derivative

| Compound | Cell Line | Activity | Reference |

|---|---|---|---|

| Methoxyphenylcipro (CMPP) | MD-MB-486 (Breast Cancer) | Induces caspase-dependent apoptosis | nih.gov |

This table is illustrative and based on data for a related derivative due to the absence of direct data for this compound.

Cell Cycle Modulation in Preclinical Models

The mechanism by which antiproliferative agents halt cancer cell growth often involves interference with the cell cycle. Flow cytometry is a common technique used to analyze the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M). nih.govthermofisher.commdpi.com

Although direct studies on the cell cycle effects of this compound are lacking, research on a structurally similar biaryl amide derivative, N-(3,5-dimethylphenyl)-3-methoxybenzamide (A3B5), provides valuable insights. In a study on melanoma cells, treatment with A3B5 led to an accumulation of cells in the G1 phase. researchgate.net Specifically, after three days of treatment, 75% of A3B5-treated cells were in the G1 phase, compared to 59% of untreated cells, indicating that the compound inhibits cell proliferation by inducing G1 cell cycle arrest. researchgate.net This effect was associated with the downregulation of cyclin D1 and cyclin E, key proteins that regulate progression through the G1 phase. researchgate.net

Table 2: Cell Cycle Modulation by a Related Biaryl Amide Derivative

| Compound | Cell Line | Effect | Mechanism | Reference |

|---|

This table presents data for a related derivative to illustrate potential mechanisms of action.

Antimicrobial Efficacy in Bacterial and Fungal Pathogen Models

Derivatives of this compound have also been investigated for their potential to combat microbial pathogens.

Growth Inhibition Studies against Pathogenic Strains

The antimicrobial properties of compounds containing the methoxyphenyl group have been documented. For example, natural methoxyphenol compounds such as eugenol (B1671780) and vanillin (B372448) have demonstrated antimicrobial activity against a range of foodborne pathogens and food spoilage bacteria. nih.govnih.gov In one study, eugenol and capsaicin, which also contains a methoxyphenyl moiety, were effective against Staphylococcus aureus. nih.gov

Furthermore, a study on a phenol (B47542) derivative, 4-methoxy-3-(methoxymethyl) phenol, isolated from Calotropis gigantea, showed antimicrobial activity against both bacterial and fungal strains. researchgate.net The compound exhibited inhibitory effects against Escherichia coli, Staphylococcus aureus, Aspergillus flavus, Aspergillus niger, and Candida albicans. researchgate.net These findings suggest that the methoxyphenyl group may be a key pharmacophore for antimicrobial activity. The development of resistance to existing antimicrobial drugs is a significant global health concern, driving the search for new therapeutic agents. mdpi.com

Table 3: Antimicrobial Activity of a Related Phenol Derivative

| Compound | Pathogenic Strain | Activity | Reference |

|---|---|---|---|

| 4-methoxy-3-(methoxymethyl) phenol | Escherichia coli | Growth Inhibition | researchgate.net |

| 4-methoxy-3-(methoxymethyl) phenol | Staphylococcus aureus | Growth Inhibition | researchgate.net |

| 4-methoxy-3-(methoxymethyl) phenol | Aspergillus flavus | Growth Inhibition | researchgate.net |

| 4-methoxy-3-(methoxymethyl) phenol | Aspergillus niger | Growth Inhibition | researchgate.net |

This table is based on data for a related derivative to indicate potential antimicrobial efficacy.

Anti-inflammatory Properties in Cellular and Animal Models (non-human)

The anti-inflammatory potential of compounds is often evaluated by their ability to modulate key inflammatory mediators.

Modulation of Inflammatory Mediators (e.g., COX enzymes)

Cyclooxygenase (COX) enzymes, which exist in two main isoforms (COX-1 and COX-2), are crucial mediators of inflammation through their role in prostaglandin (B15479496) synthesis. nih.govnih.gov While COX-1 is constitutively expressed and involved in physiological functions, COX-2 is typically induced during inflammation. nih.gov Therefore, selective inhibition of COX-2 is a key strategy in the development of anti-inflammatory drugs with fewer side effects. springernature.comresearchgate.net

Direct data on the COX inhibitory activity of this compound is not available. However, studies on other compounds containing a methoxyphenyl group have shown activity against COX enzymes. For example, a series of 2-(trimethoxyphenyl)-thiazoles were evaluated for their COX-1 and COX-2 inhibitory potential. nih.gov The results indicated that these compounds displayed a variable range of inhibition against both COX isoforms, with some showing inhibitory activity comparable to the known NSAID meloxicam. nih.gov This suggests that the methoxyphenyl moiety can be incorporated into structures that interact with the active sites of COX enzymes.

Table 4: COX Inhibition Profile of Related Thiazole Derivatives

| Compound Class | Target Enzyme | Activity | Reference |

|---|

This table illustrates the potential for related compounds to exhibit anti-inflammatory activity through COX inhibition.

In Vitro Assays for Inflammatory Response Inhibition

The anti-inflammatory potential of compounds structurally related to this compound has been investigated through various in vitro assays, primarily focusing on their ability to suppress key inflammatory mediators in cell-based models. These studies often utilize lipopolysaccharide (LPS)-stimulated macrophage cell lines, such as RAW 264.7, which mimic the inflammatory response seen in vivo.

One such related compound, (E)-3-(3-methoxyphenyl)-1-(2-pyrrolyl)-2-propenone (MPP), has demonstrated the ability to reduce the production of nitric oxide (NO) in LPS-treated RAW 264.7 cells without inducing cytotoxicity. nih.gov The inhibitory mechanism of MPP was linked to the suppression of the transcriptional activation of nuclear factor-kappa B (NF-κB), a pivotal regulator of inflammatory gene expression. nih.gov Further investigation revealed that MPP also blocked the activation of upstream signaling molecules in the NF-κB pathway, including Src, Syk, Akt, and IκBα. nih.gov

Similarly, other phenylpropanoid derivatives have shown significant anti-inflammatory effects. A compound isolated from Juglans mandshurica, identified as 4-((1R,2R)-3-hydroxy-1-(4-hydroxyphenyl)-1-methoxypropan-2-yl)-2-methoxyphenol (HHMP), effectively inhibited the production of NO and prostaglandin E2 (PGE2) in a dose-dependent manner in LPS-stimulated RAW 264.7 macrophages. nih.gov This inhibition was associated with the suppressed expression of the enzymes inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2). nih.gov The mechanism was further attributed to the inhibition of the NF-κB and mitogen-activated protein kinase (MAPK) signaling pathways. nih.gov

Derivatives such as N-(3-Florophenyl)ethylcaffeamide (FECA) have also been evaluated. nih.govnih.gov Studies on FECA demonstrated a reduction in the levels of COX-2, NO, and the pro-inflammatory cytokine tumor necrosis factor-alpha (TNF-α) in inflamed tissues. nih.govnih.gov In vitro experiments using human peripheral blood mononuclear cells (PBMCs) showed that another phenolic amide ester, Methyl 2-[3-(4-hydroxyphenyl)prop-2-enoylamino]-3-phenylpropanoate (MHPAP), significantly inhibited the production of multiple inflammatory cytokines, including Interleukin (IL)-6, IL-1β, IL-8, and TNF-α. nih.gov The inhibitory action of MHPAP was linked to the suppression of NF-κB p65 phosphorylation. nih.gov

Table 1: In Vitro Anti-Inflammatory Activity of this compound Derivatives This table is interactive. You can sort and filter the data.

| Compound | Cell Model | Stimulant | Inhibited Mediators | Associated Pathway | Reference |

|---|---|---|---|---|---|

| (E)-3-(3-methoxyphenyl)-1-(2-pyrrolyl)-2-propenone (MPP) | RAW 264.7 | LPS | Nitric Oxide (NO) | Src/Syk/NF-κB | nih.gov |

| 4-((1R,2R)-3-hydroxy-1-(4-hydroxyphenyl)-1-methoxypropan-2-yl)-2-methoxyphenol (HHMP) | RAW 264.7 | LPS | NO, PGE2, iNOS, COX-2 | NF-κB, MAPK | nih.gov |

| N-(3-Florophenyl)ethylcaffeamide (FECA) | N/A (tissue) | λ-carrageenan | COX-2, NO, TNF-α | N/A | nih.govnih.gov |

| Methyl 2-[3-(4-hydroxyphenyl)prop-2-enoylamino]-3-phenylpropanoate (MHPAP) | THP-1, PBMCs | LPS | IL-6, IL-1β, IL-8, TNF-α | NF-κB | nih.gov |

Analgesic Potential in Preclinical Pain Models (non-human)

The analgesic potential of phenylpropanamide derivatives has been explored in several non-human, preclinical models of pain. These models are crucial for determining the efficacy and potential mechanism of action of new chemical entities. The selection of a particular model often depends on whether the aim is to investigate peripheral or central analgesic effects. For instance, the acetic acid-induced writhing test is commonly used to screen for peripheral analgesic activity, while thermal models like the hot-plate test are employed to assess centrally mediated analgesia. bindingdb.orgmdpi.com

Rodent models are the standard for initial in vivo screening of analgesic compounds. frontiersin.orgcuny.edu The Eddy's hot plate method, which measures the reaction time of an animal to a thermal stimulus, is a classic test for evaluating centrally acting analgesics, as the response is considered to be integrated at the supraspinal level. mdpi.comnih.gov

In a study involving a series of substituted 3-(2-nitro)phenylpropanamide derivatives, compounds were screened for peripheral analgesic activity using the acetic acid-induced writhing test in mice. bindingdb.org This test induces a painful inflammatory response, and the number of abdominal constrictions (writhes) is counted. bindingdb.org The most effective compound from this series demonstrated a 50% inhibition of writhing, indicating significant peripheral antinociceptive activity. bindingdb.org However, when the same derivatives were assessed using the hot-plate test, the results were non-significant. bindingdb.org This discrepancy suggests that the analgesic activity of these specific nitrophenylpropanamide derivatives is likely mediated by a peripheral mechanism rather than a central one. bindingdb.org

Antiviral Activity in Cell-Based Assays (e.g., HIV-1 Capsid Inhibition)

A significant area of investigation for derivatives of this compound, particularly phenylalanine derivatives, has been their potential as antiviral agents targeting the Human Immunodeficiency Virus type 1 (HIV-1). chemrxiv.org The HIV-1 capsid (CA) protein is a promising and relatively unexploited therapeutic target because it plays multiple essential roles throughout the viral lifecycle. chemrxiv.org Small molecules that inhibit CA function can disrupt critical viral processes, effectively suppressing replication.

Research has focused on developing novel phenylalanine derivatives as analogs of the known HIV-1 capsid inhibitor PF-74. chemrxiv.org In cell-based assays using MT-4 cells infected with an HIV-1 reporter virus, several of these derivatives have demonstrated potent anti-HIV-1 activity. chemrxiv.org For example, 4-methoxy-N-methylaniline substituted phenylalanine (II-13c) and indolin-5-amine (B94476) substituted phenylalanine (V-25i) showed noteworthy antiviral efficacy with 50% effective concentration (EC₅₀) values of 5.14 µM and 2.57 µM, respectively. chemrxiv.org Surface plasmon resonance (SPR) binding assays confirmed that these compounds, similar to PF-74, preferentially bind to the hexameric form of the HIV-1 CA protein over the monomeric form. chemrxiv.org

HIV-1 capsid inhibitors like the phenylalanine derivatives can interfere with multiple stages of the viral replication cycle. chemrxiv.org This dual-stage mechanism of action is a key feature of the parent compound, PF-74, which disrupts both early and late phases of replication.

At the early stage, after the virus enters a host cell, these inhibitors bind to the CA protein and can interfere with proper capsid uncoating, reverse transcription, and the transport of the viral complex into the nucleus. chemrxiv.org During the late stage of replication, the inhibitors can disrupt the normal assembly process of new CA proteins, which is critical for the formation of stable, mature viral particles. chemrxiv.org This interference leads to the production of malformed, non-infectious virions. Studies focusing on the most potent derivatives confirmed that this dual-stage mode of action is a characteristic of this class of compounds.

Table 2: Anti-HIV-1 Activity of Phenylalanine Derivatives This table is interactive. You can sort and filter the data.

| Compound ID | Description | EC₅₀ (µM) | CC₅₀ (µM) | Selectivity Index (SI) | Reference |

|---|---|---|---|---|---|

| PF-74 | Lead Compound | 0.42 | >20 | >47.6 | chemrxiv.org |

| II-13c | 4-methoxy-N-methylaniline substituted phenylalanine | 5.14 | >100 | >19.45 | chemrxiv.org |

| V-25i | indolin-5-amine substituted phenylalanine | 2.57 | >100 | >38.91 | chemrxiv.org |

| 13m | 1,2,3-triazole-containing phenylalanine derivative | 4.33 | >57.7 | >13.33 |

Receptor Modulation and Enzyme Inhibition Studies in Preclinical Systems

The broad chemical scaffold of phenylpropanamides and their derivatives has been explored for interaction with various biological targets, including enzymes and G-protein coupled receptors (GPCRs). These studies are essential for understanding the polypharmacology of these compounds and identifying potential therapeutic applications or off-target effects.

One area of investigation has been enzyme inhibition. A study on methoxy-substituted tyramine (B21549) derivatives, which share structural similarities with the core compound, identified a potent tyrosinase inhibitor. The compound, 2-((4-methoxyphenethyl)amino)-2-oxoethyl cinnamate (B1238496) (Ph6), was found to inhibit mushroom tyrosinase with a 50% inhibitory concentration (IC₅₀) of 2.1 nM and human tyrosinase by 92.2%. Enzyme kinetic studies using Lineweaver-Burk plots revealed a non-competitive mode of inhibition, with an enzyme inhibitor dissociation constant (Ki) of 2.3 nM. This indicates that the inhibitor binds to a site on the enzyme distinct from the substrate-binding site.

Dopamine (B1211576) receptors, particularly the D₂ and D₃ subtypes, are critical targets for therapeutics aimed at treating neurological and psychiatric disorders. nih.gov The development of ligands with selectivity for the D₃ receptor over the highly homologous D₂ receptor is a significant challenge and an area of active research. nih.gov

While direct studies on the dopamine receptor antagonism of this compound are not extensively documented in the available literature, related structures containing the methoxyphenyl moiety are frequently incorporated into scaffolds designed as dopamine receptor ligands. nih.gov For example, a series of N-phenylpiperazine analogs, which includes compounds bearing a methoxyphenyl group, have been evaluated for their binding affinity to D₂ and D₃ receptors. chemrxiv.org One such compound, 1-{4-[3-(4-Fluoro-phenyl)-isoxazol-5-yl]-butyl}-4-(2-methoxy-phenyl)-piperazine, was found to bind to the human D₃ receptor with a Ki value of 23 nM, demonstrating the relevance of the methoxyphenylpiperazine fragment for D₃ receptor affinity. These findings suggest that the broader chemical class is of interest for modulating dopaminergic systems, even if the specific activity of this compound itself requires further elucidation. nih.gov

Kinase Inhibition Profiles

The inhibitory activity of derivatives structurally related to this compound has been evaluated against several kinases, revealing potential for therapeutic intervention in diseases driven by aberrant kinase signaling.

Notably, a series of 4-bromo-N-(3,5-dimethoxyphenyl)benzamide derivatives were designed and synthesized as novel inhibitors of fibroblast growth factor receptor-1 (FGFR1). One of the most promising compounds from this series, C9, demonstrated significant inhibitory activity against five non-small cell lung cancer (NSCLC) cell lines with FGFR1 amplification. The IC50 values for compound C9 in these cell lines ranged from 1.25 to 2.31 µM. nih.gov Further investigation revealed that compound C9 induced cell cycle arrest at the G2 phase and promoted cellular apoptosis in NSCLC cell lines. nih.gov Molecular docking studies suggested that this compound binds to FGFR1, forming six hydrogen bonds. nih.gov

Another study identified a pyrimidine-based compound, GSK8612, as a potent inhibitor of TBK1, a kinase linked to several neurodegenerative diseases. chemrxiv.org The exploration of pyrimidine (B1678525) derivatives has shown that structural modifications can lead to improved kinome-wide selectivity, with some compounds demonstrating potent inhibition of understudied kinases such as DRAK1 and MARK3/4. chemrxiv.org For instance, compound 15 from a synthesized library was identified as a highly selective tool molecule with an IC50 value of 479 nM against MYLK2 in an enzymatic assay. chemrxiv.org

Furthermore, research into Janus kinase (JAK) inhibitors led to the discovery of 3-((4-chloro-3-methoxyphenyl)amino)-1-((3R,4S)-4-cyanotetrahydro-2H-pyran-3-yl)-1H-pyrazole-4-carboxamide, a selective JAK1 inhibitor. nih.gov This focus on modifying structures like tofacitinib (B832) has yielded inhibitors with nanomolar potency in human whole blood assays, underscoring the potential of targeting the methoxyphenyl moiety in designing selective kinase inhibitors. osti.gov

Table 1: Kinase Inhibition by Derivatives

| Compound/Derivative Class | Target Kinase | Finding | IC50 Value | Reference |

|---|---|---|---|---|

| 4-bromo-N-(3,5-dimethoxyphenyl)benzamide (C9) | FGFR1 | Inhibition of NSCLC cell lines | 1.25 - 2.31 µM | nih.gov |

| Pyrimidine-based compound (15) | MYLK2 | Selective inhibition | 479 nM | chemrxiv.org |

| 3-((4-chloro-3-methoxyphenyl)amino)-...-pyrazole-4-carboxamide | JAK1 | Selective inhibition | Not specified | nih.gov |

Cyclooxygenase Enzyme Inhibition

The inhibition of cyclooxygenase (COX) enzymes is a key mechanism for non-steroidal anti-inflammatory drugs (NSAIDs). nih.gov There are two primary isoforms, COX-1, which is constitutively expressed and involved in physiological functions, and COX-2, which is inducible and plays a major role in inflammation. nih.govmedcentral.com

Research into compounds structurally related to this compound has revealed varying degrees of COX inhibition. A study on 2-(trimethoxyphenyl)-thiazole derivatives demonstrated that these compounds can inhibit both COX-1 and COX-2. nih.gov For example, compound A2 from this series was the most potent COX-2 inhibitor with an IC50 of 23.26 μM, while also showing inhibitory activity against COX-1. nih.gov The presence of substituents on the phenyl ring was found to influence the selectivity for COX-2. mdpi.com

Another class of related compounds, m-terphenylamines, were identified as selective COX-1 inhibitors. mdpi.com Several derivatives in this series exhibited COX-1 inhibition with IC50 values in the micromolar range, with some showing complete selectivity over COX-2. mdpi.com Specifically, compounds 3b, 3c, and 3e were noted for their selective COX-1 inhibition. mdpi.com This selective inhibition of COX-1 by m-terphenylamines was shown to block the inflammatory response in microglia. mdpi.com

The development of selective COX-2 inhibitors aims to reduce the gastrointestinal side effects associated with non-selective NSAIDs that also inhibit COX-1. nih.govnih.gov The structure-activity relationship (SAR) studies of various compounds have shown that moieties like the methoxy (B1213986) group can influence potency and selectivity for COX-2. nih.gov

Table 2: Cyclooxygenase Inhibition by Derivatives

| Compound/Derivative Class | Target Enzyme | Finding | IC50 Value | Reference |

|---|---|---|---|---|

| 2-(trimethoxyphenyl)-thiazole (A2) | COX-2 | Potent inhibition | 23.26 µM | nih.gov |

| 2-(trimethoxyphenyl)-thiazole (A2, A6, A8) | COX-1 | Low micromolar inhibition | 26.88–34.53 µM | nih.gov |

| m-Terphenylamines (3b, 3c, 3e) | COX-1 | Selective inhibition | µM range | mdpi.com |

Investigation of Immunomodulatory Effects in Preclinical Contexts

The immunomodulatory potential of compounds structurally related to this compound has been explored in various preclinical models. These studies suggest that such compounds can influence immune responses, often through the modulation of inflammatory pathways.

For instance, selective COX-1 inhibitors from the m-terphenylamine class have been shown to block the inflammatory response in microglia, the primary immune cells of the central nervous system. mdpi.com In a lipopolysaccharide (LPS)-induced neuroinflammation model, these compounds significantly reverted the production of reactive oxygen species (ROS) in BV2 microglia cells back to basal levels. mdpi.com

The broader category of immunomodulators includes agents that can suppress or stimulate immune responses. nih.gov Preclinical studies on various compounds, including plant-derived molecules, have demonstrated a range of effects on immune cells and inflammatory markers. nih.govnih.gov While direct studies on this compound are limited, the investigation of related structures provides a basis for understanding its potential immunomodulatory profile. The modulation of kinases and COX enzymes, as detailed in the preceding sections, is itself a key mechanism of immunomodulation, as these enzymes are critical components of inflammatory signaling cascades. nih.govnih.gov

Mechanistic Investigations of Biological Activity of N 3 Methoxyphenyl 3 Phenylpropanamide

Identification of Molecular Targets and Binding Partners

There is currently no publicly available research that explicitly identifies the molecular targets or binding partners of N-(3-methoxyphenyl)-3-phenylpropanamide. Methodologies for such identification, including protein-ligand interaction mapping and analysis of enzyme active site interactions, are well-established in drug discovery and chemical biology. These techniques are crucial for understanding how a compound exerts its effects at a molecular level. However, the application of these methods to this compound has not been reported in the accessible scientific literature.

Protein-ligand interaction mapping is a critical step in characterizing the mechanism of action of a bioactive compound. This process involves identifying the specific proteins that the compound binds to within a biological system. Techniques such as affinity chromatography, mass spectrometry-based proteomics, and computational docking simulations are commonly employed for this purpose. At present, there are no published studies detailing the protein-ligand interaction map for this compound.

For compounds that act as enzyme inhibitors or modulators, understanding their interaction with the enzyme's active site is paramount. This involves elucidating the specific binding modes, including hydrogen bonds, hydrophobic interactions, and electrostatic forces, that stabilize the compound within the active site. Such information is typically obtained through X-ray crystallography of the enzyme-ligand complex or through molecular modeling studies. No such data is currently available for this compound.

Elucidation of Intracellular Signaling Pathways

The effect of a compound on intracellular signaling pathways provides insight into its broader biological impact. This can involve the modulation of signal transduction cascades and the regulation of gene expression.

Signal transduction cascades are the networks through which cells respond to external and internal stimuli. A compound can activate or inhibit these pathways, leading to various cellular responses. Research in this area would typically involve assays to measure the phosphorylation status of key signaling proteins or the levels of second messengers. There is no available data to suggest which, if any, signal transduction cascades are modulated by this compound.

Bioactive compounds can alter the expression of specific genes, which can be a primary mechanism of their action or a downstream consequence of their interaction with cellular targets. Techniques such as microarray analysis or RNA sequencing are used to profile these changes. No studies on the effect of this compound on gene expression have been published.

Cellular Uptake and Subcellular Localization in Preclinical Models

Understanding how a compound enters cells and where it localizes within them is fundamental to its biological activity. These studies are typically conducted in cell culture models (in vitro).

There is no available research on the cellular uptake mechanisms or the subcellular localization of this compound in any preclinical models. Such studies would typically utilize fluorescently labeled versions of the compound and microscopy techniques to visualize its distribution within the cell, or employ inhibitors of various uptake pathways to determine the mechanism of entry.

Structure Activity Relationship Sar Studies and Analog Design for N 3 Methoxyphenyl 3 Phenylpropanamide

Systematic Modification of Substituents on Aromatic Rings